molecular formula C20H21FN2O3 B2417018 N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-fluorobenzamide CAS No. 921559-43-5

N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-fluorobenzamide

Cat. No. B2417018
CAS RN: 921559-43-5
M. Wt: 356.397
InChI Key: MUCNEFBFWXLSPO-UHFFFAOYSA-N
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Description

“N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-fluorobenzamide” is a chemical compound . The molecular formula is C20H20F2N2O3, with an average mass of 374.381 Da and a monoisotopic mass of 374.144196 Da .


Molecular Structure Analysis

The canonical SMILES representation of the molecule is CCN1C2=C(C=C(C=C2)N(CC(F)(F)F)S(=O)(=O)C3=CC(=C(C=C3)C)C)OCC(C1=O)(C)C . This provides a text representation of the molecule’s structure. For a visual representation, you may want to use a molecular visualization tool with this SMILES string.

Scientific Research Applications

Synthesis and Structural Analysis

A series of benzimidazole-tethered oxazepine heterocyclic hybrids, including compounds structurally related to N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-fluorobenzamide, have been synthesized and analyzed. The molecular structures were validated through spectroscopic and X-ray diffraction methods, and the charge distributions at different atomic sites were computed using the natural bond orbital (NBO) method. These compounds were also evaluated for their nonlinear optical (NLO) properties, indicating potential applications in optoelectronics and photonics (Almansour et al., 2016).

Antimicrobial Potential

Fluorobenzamide compounds structurally akin to this compound have been synthesized and screened for antimicrobial activity. The presence of a fluorine atom in these compounds was found to be crucial for enhancing their antimicrobial properties, indicating their potential as a framework for developing new antimicrobial agents (Desai, Rajpara, & Joshi, 2013).

Pharmaceutical Process Development

The benzoxazepine core, a part of the chemical structure of this compound, is present in various kinase inhibitors. Research into the process development for scalable synthesis of compounds containing the benzoxazepine core has been reported. This includes the preparation of distinct fragments and the scaling up of processes for material preparation, demonstrating the compound's relevance in pharmaceutical manufacturing (Naganathan et al., 2015).

properties

IUPAC Name

N-(5-ethyl-3,3-dimethyl-4-oxo-2H-1,5-benzoxazepin-7-yl)-4-fluorobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21FN2O3/c1-4-23-16-11-15(22-18(24)13-5-7-14(21)8-6-13)9-10-17(16)26-12-20(2,3)19(23)25/h5-11H,4,12H2,1-3H3,(H,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUCNEFBFWXLSPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=CC(=C2)NC(=O)C3=CC=C(C=C3)F)OCC(C1=O)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21FN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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